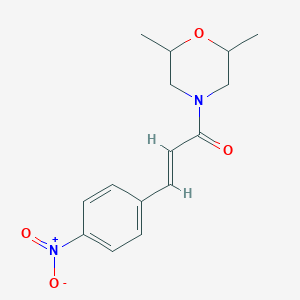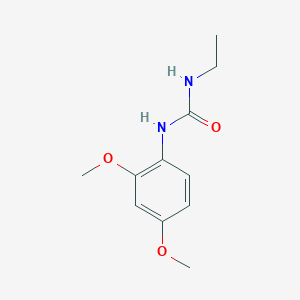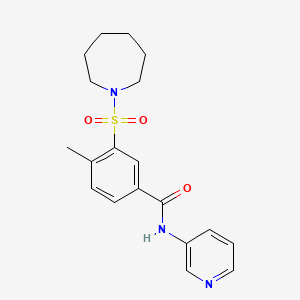![molecular formula C20H22N2O2 B5288466 2,2,4,6-tetramethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline](/img/structure/B5288466.png)
2,2,4,6-tetramethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,6-Tetramethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline is an organic compound that belongs to the class of dihydroquinolines This compound is characterized by its unique structure, which includes a quinoline core substituted with tetramethyl groups and a nitrophenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6-tetramethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by a series of substitution and reduction reactions. The reaction conditions often involve the use of strong acids, bases, and organic solvents under controlled temperatures and pressures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microreactors can improve the mass transfer rates and allow for precise control over reaction parameters, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,6-Tetramethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted quinolines, amino derivatives, and other functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
2,2,4,6-Tetramethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,2,4,6-tetramethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but different functional groups.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Another structurally related compound used in various chemical applications.
Uniqueness
2,2,4,6-Tetramethyl-1-[(4-nitrophenyl)methyl]-1,2-dihydroquinoline is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of tetramethyl and nitrophenylmethyl groups makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
2,2,4,6-tetramethyl-1-[(4-nitrophenyl)methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-5-10-19-18(11-14)15(2)12-20(3,4)21(19)13-16-6-8-17(9-7-16)22(23)24/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGMYTPQUGDYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-butyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5288384.png)
![1-[2-(2-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B5288390.png)

![N-(2-{1-[(6-chloropyridin-3-yl)methyl]piperidin-3-yl}ethyl)methanesulfonamide](/img/structure/B5288400.png)
![N-methyl-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5288403.png)
![8-{6-[(2-methoxyethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}quinolin-4-amine](/img/structure/B5288422.png)

![MESITYL[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B5288438.png)
![2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5288447.png)

![1-acetyl-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5288471.png)
![methyl 7-(2-hydroxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5288481.png)
![(5E)-5-[[3-ethoxy-4-[3-(2-methylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5288494.png)
![1'-(cyclopropylcarbonyl)-N-[2-(2-methylphenyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5288499.png)
